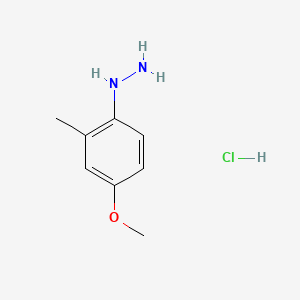

4-Methoxy-2-methylphenylhydrazine hydrochloride

Vue d'ensemble

Description

4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is commonly used in organic synthesis and research. The compound appears as a white to cream to pale brown or pink powder or granules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes steps such as reduction, hydrolysis, and acidification, followed by filtration or centrifugation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenylhydrazine derivatives.

Applications De Recherche Scientifique

4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the methyl group at the 2-position.

4-Methylphenylhydrazine hydrochloride: Similar structure but lacks the methoxy group at the 4-position.

Phenylhydrazine hydrochloride: Lacks both the methoxy and methyl groups.

Uniqueness

4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications and research studies .

Activité Biologique

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS Number: 93048-16-9) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula and a molecular weight of 188.65 g/mol, appears as a white to cream or pale brown powder. It is primarily utilized in organic synthesis and research applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-methylaniline with hydrazine hydrate in the presence of hydrochloric acid. This process is conducted under controlled conditions to ensure the formation of the hydrochloride salt, which enhances the compound's solubility and stability for biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme interactions and metabolic pathways. Its potential therapeutic effects are being explored in various contexts, including:

- Antiglycation Activity : The compound has shown promise in inhibiting glycation processes, which are implicated in diabetic complications. A study on related hydrazones indicated that structural modifications could enhance antiglycation activity, suggesting that this compound may also possess similar properties .

- Anticancer Properties : Compounds with hydrazine moieties have been linked to anticancer activity. The structural features of 4-Methoxy-2-methylphenylhydrazine may contribute to its ability to modulate biological pathways associated with cancer cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to act as a nucleophile, participating in various biochemical reactions. Its dual substitution pattern (methoxy and methyl groups) enhances its reactivity and influences its interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxyphenylhydrazine hydrochloride | Lacks the methyl group at the 2-position | Simpler structure; less steric hindrance |

| 4-Methylphenylhydrazine hydrochloride | Lacks the methoxy group at the 4-position | Different reactivity profile due to lack of methoxy |

| Phenylhydrazine hydrochloride | Lacks both methoxy and methyl groups | More reactive due to absence of electron-donating groups |

The unique aspect of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential biological activity.

Case Studies and Research Findings

- Antiglycation Studies : A series of related compounds were synthesized and evaluated for their antiglycation activity, with IC50 values indicating varying degrees of effectiveness. While specific data on this compound is limited, its structural similarity suggests potential for comparable activity .

- Anticancer Activity : Research into hydrazone derivatives has shown promising results in anticancer applications. The incorporation of specific substituents can significantly enhance cytotoxicity against cancer cell lines, indicating that further studies on this compound could yield valuable insights into its therapeutic potential.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes involved in metabolic pathways may provide avenues for therapeutic development, particularly in diseases characterized by dysregulated metabolism.

Propriétés

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKWIPSJGNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.